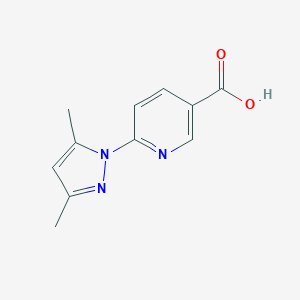

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

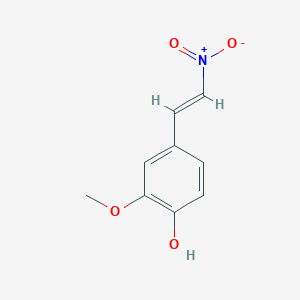

The compound “6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid” is a derivative of pyrazole, which is an organic compound with the formula (CH3C)2CHN2H . Pyrazole derivatives are known to contain two methyl substituents .

Synthesis Analysis

The synthesis of pyrazole-based ligands, which could include “6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . This process has been used to prepare a variety of pyrazole-based ligands .Molecular Structure Analysis

These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis

The ligands were evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone . The experiments were tested by varying the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts .Physical And Chemical Properties Analysis

The compound “6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid” is likely to share similar properties with its parent compound, 3,5-Dimethylpyrazole, which is a white solid that dissolves well in polar organic solvents .Applications De Recherche Scientifique

Synthesis of Novel Derivatives

The compound is used in the synthesis of novel derivatives that have a wide spectrum of biological activity . These derivatives are based on the corresponding 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide .

Plant Growth Stimulant

The synthesized compounds based on “6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid” have shown a pronounced stimulating effect on plant growth .

Anti-inflammatory Properties

Derivatives of the compound have shown anti-inflammatory properties . This makes it a potential candidate for the development of new anti-inflammatory drugs.

Antibacterial Properties

The compound and its derivatives have demonstrated antibacterial properties . This suggests potential applications in the development of new antibacterial agents.

Antioxidant Properties

The compound has antioxidant properties , which could be harnessed in the development of antioxidant supplements or drugs.

Hypotensive Activity

The compound has shown hypotensive activity , indicating potential use in the treatment of hypertension.

Insecticides, Fungicides, and Herbicides

Compounds synthesized on the basis of pyrazole and pyridazine scaffolds, which include “6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid”, are used in agriculture as insecticides, fungicides, and herbicides .

8. Ligand for Actinide (III)/Lanthanide (III) Separation The compound has been used as a ligand for actinide (III)/lanthanide (III) separation . This suggests potential applications in nuclear chemistry and waste management.

Mécanisme D'action

Orientations Futures

The study demonstrated that the present ligands can be used as a model for further developments in catalytic processes relating to catecholase activity . This suggests that “6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid” and similar compounds could have potential applications in various fields, including coordination chemistry and organometallic chemistry.

Propriétés

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-5-8(2)14(13-7)10-4-3-9(6-12-10)11(15)16/h3-6H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDQYWLLZLOLAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=C(C=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B361350.png)

![Methyl 3-[(3,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B361352.png)

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B361354.png)

![Ethyl 4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B361361.png)

![2-{2-[(acetylamino)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B361427.png)

![9-(2-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361448.png)

![6-chloro-9-(2,4-dimethoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361450.png)

![9-(2-chloro-6-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361451.png)

![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B361452.png)